molecular formula C16H20ClNO4 B13354780 Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate

Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate

Cat. No.: B13354780
M. Wt: 325.79 g/mol
InChI Key: XMZTXFPKWYSIKZ-UHFFFAOYSA-N
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Description

Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a chlorophenoxy group, and a propanoyl moiety, making it a versatile molecule in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with propionyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxypropanoic acid.

    Esterification: The 3-chlorophenoxypropanoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-chlorophenoxypropanoate.

    Piperidine Carboxylation: The final step involves the reaction of methyl 3-chlorophenoxypropanoate with piperidine and a carboxylating agent such as phosgene to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
  • 4-((E)-{[2-(3-chlorophenoxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate stands out due to its unique combination of a piperidine ring and a chlorophenoxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in various research fields, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

methyl 1-[2-(3-chlorophenoxy)propanoyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H20ClNO4/c1-11(22-14-7-3-6-13(17)9-14)15(19)18-8-4-5-12(10-18)16(20)21-2/h3,6-7,9,11-12H,4-5,8,10H2,1-2H3

InChI Key

XMZTXFPKWYSIKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)OC)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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